N-[(2E,5Z)-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Description
N-[(2E,5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a fluorophenyl group, and an acetamide moiety
Properties
Molecular Formula |
C12H9FN2O2S |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H9FN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15,16,17)/b10-6- |
InChI Key |
ZCEWXGLPOIBVFH-POHAHGRESA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC=C(C=C2)F)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(C=C2)F)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidine-2-ylidene. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2E,5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2E,5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2E,5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
- **N-[(2E,5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
- **N-[(2E,5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
Uniqueness
N-[(2E,5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
